m-Toluenesulfonyl fluoride

Catalog No.
S3341226
CAS No.
454-66-0
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Toluenesulfonyl fluoride

CAS Number

454-66-0

Product Name

m-Toluenesulfonyl fluoride

IUPAC Name

3-methylbenzenesulfonyl fluoride

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3

InChI Key

FLCUZUIABCLFMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)F
  • Protein digestion
  • Blood clotting
  • Immune function
  • Cell signaling

Function

m-TSF works by covalently modifying the serine residue in the active site of serine proteases. This modification inactivates the enzyme, preventing it from cleaving peptide bonds in its target proteins. By inhibiting serine proteases, m-TSF allows researchers to study their function in biological systems.

Here are some specific examples of how m-TSF is used in scientific research:

  • Isolating and purifying serine proteases: m-TSF can be used to identify and isolate serine proteases from cell lysates. This is because only serine proteases will be inhibited by m-TSF, while other types of proteases will remain active. Source: )
  • Studying the role of serine proteases in signal transduction pathways: m-TSF can be used to determine if a particular serine protease is involved in a specific signaling pathway. By inhibiting the protease, researchers can observe if the downstream effects of the pathway are blocked. Source:
  • Investigating the function of unknown proteins: If a researcher suspects that an unknown protein might be a serine protease, they can use m-TSF to see if it inhibits its activity. This can provide clues about the protein's function.

m-Toluenesulfonyl fluoride has the chemical formula C₇H₇FO₂S and is characterized by a sulfonyl fluoride functional group attached to a toluene ring at the meta position. It appears as a colorless to pale yellow liquid with a pungent odor. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .

  • Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or sulfonate esters. For example:
    m Toluenesulfonyl fluoride+NucleophileSulfonamide+Fluoride\text{m Toluenesulfonyl fluoride}+\text{Nucleophile}\rightarrow \text{Sulfonamide}+\text{Fluoride}
  • Radical Reactions: Under certain conditions, m-toluenesulfonyl fluoride can generate sulfonyl radicals that can further react with alkenes to form vinyl sulfones .
  • Electrophilic Activation: The compound can be activated by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which enhances its reactivity towards nucleophiles .

While m-toluenesulfonyl fluoride itself may not exhibit significant biological activity, its derivatives and the products formed from its reactions often display pharmacological properties. For instance, sulfonamides derived from m-toluenesulfonyl fluoride are known for their antibacterial activity. Additionally, compounds containing sulfonyl groups are frequently investigated for their potential in drug development due to their ability to modulate biological targets .

Several methods exist for synthesizing m-toluenesulfonyl fluoride:

  • Direct Fluorination: This method involves the fluorination of m-toluenesulfonyl chloride using fluoride sources like potassium fluoride or other fluorinating agents under controlled conditions .
  • Phase Transfer Catalysis: This technique employs phase transfer catalysts to facilitate the reaction between m-toluenesulfonyl chloride and fluoride sources in a biphasic system .
  • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing sulfonyl fluorides, including m-toluenesulfonyl fluoride, showcasing improved efficiency and selectivity .

m-Toluenesulfonyl fluoride is widely used in various applications:

  • Organic Synthesis: It serves as a reagent for the preparation of sulfonamides and tosylates from alcohols and amines.
  • Pharmaceuticals: Its derivatives are used in drug development due to their ability to modify biological activity.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other sulfonyl-containing compounds used in agrochemicals and fine chemicals .

Interaction studies involving m-toluenesulfonyl fluoride focus on its reactivity with different nucleophiles. These studies reveal that the nature of the nucleophile significantly influences the reaction pathway—nucleophilic substitution predominates with stronger nucleophiles like amines, while radical pathways are favored with less reactive nucleophiles .

Several compounds exhibit similarities to m-toluenesulfonyl fluoride due to their structural features or functional groups. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
p-Toluenesulfonyl fluorideC₇H₇FO₂SSimilar reactivity but differs in substitution position (para)
4-Toluenesulfonyl chlorideC₇H₇ClO₂SContains chlorine instead of fluorine; used for tosylation reactions
Benzene sulfonyl chlorideC₆H₅ClO₂SLacks methyl group; used similarly but less versatile than tolunesulfonates

m-Toluenesulfonyl fluoride stands out due to its specific reactivity profile and applications in synthesizing biologically active compounds.

Anodic Oxidation of Thiols and Disulfides in Fluoride Media

The anodic oxidation of thiols and disulfides in fluoride-containing electrolytes has emerged as a robust method for synthesizing m-toluenesulfonyl fluoride. This approach utilizes inexpensive graphite or stainless steel electrodes in biphasic solvent systems, typically combining acetonitrile with aqueous hydrochloric acid (1 M). Potassium fluoride (KF) serves dual roles as both the fluoride source and supporting electrolyte, while pyridine acts as an electron mediator or phase-transfer catalyst.

Under constant current conditions (15–20 mA), thiols such as m-toluenethiol undergo sequential oxidation. Initially, the thiol is oxidized to a disulfide intermediate at the anode, which subsequently reacts with fluoride ions to form the sulfonyl fluoride. For example, 4-(trifluoromethyl)thiophenol achieves full conversion to its disulfide within 45 minutes in batch reactors, followed by gradual sulfonyl fluoride formation over 10 hours. Substrates with electron-withdrawing groups exhibit accelerated kinetics due to enhanced stabilization of radical intermediates. A representative reaction employs 2-mercapto-4,6-dimethylpyrimidine, KF (5 equivalents), and pyridine (1 equivalent) in a CH₃CN/1 M HCl biphasic system, yielding 74% isolated product.

Key advantages of this method include:

  • Cost efficiency: KF ($8/mol) replaces expensive fluorinating agents like Selectfluor ($407/mol).
  • Scalability: Gram-scale reactions maintain yields >70% under optimized conditions.
  • Chemoselectivity: Competing over-oxidation to sulfonic acids is suppressed by controlling applied potential (3.2–4.0 V).

Microflow Reactor Optimization for Enhanced Reaction Kinetics

Conventional batch electrochemical reactors face mass transfer limitations due to parabolic flow profiles and stagnant boundary layers near electrodes. Microflow reactors address these challenges through:

ParameterBatch ReactorMicroflow Reactor
Interelectrode Gap5–10 mm250 μm
Surface-to-Volume Ratio0.5 cm²/mL20 cm²/mL
Reaction Time10 h5 min
Yield74%92%

Data synthesized from Refs .

In a representative configuration, a microflow reactor with a 250 μm interelectrode gap and toroidal fluid vortices achieves complete conversion of 4-(trifluoromethyl)thiophenol to m-toluenesulfonyl fluoride in 5 minutes, compared to 10 hours in batch mode. The intensified mass transport stems from:

  • Laminar-to-turbulent transition: Reynolds numbers >2,000 disrupt boundary layers.
  • Multiphase interfacial effects: Segmented gas-liquid flow enhances reagent mixing.
  • Precision potential control: Uniform current distribution across the electrode surface minimizes side reactions.

This technology enables continuous production with space-time yields exceeding 50 g/L·h, making it industrially viable for high-value fluorochemicals.

Radical-Mediated Pathways in Electrosynthesis Mechanisms

The electrochemical synthesis of m-toluenesulfonyl fluoride proceeds through radical intermediates generated via sequential electron transfers. Cyclic voltammetry studies reveal two distinct oxidation waves:

  • Thiol → Disulfide: E₁/₂ = +0.65 V vs. Ag/AgCl (1-electron process).
  • Disulfide → Sulfonyl Fluoride: E₁/₂ = +1.2 V vs. Ag/AgCl (2-electron process).

Mechanistic investigations using spin-trapping agents confirm the involvement of sulfonyl radicals (RSO₂- ). The proposed pathway involves:

$$
\text{RSH} \xrightarrow{-e^-} \text{RS- } \rightarrow \text{RSSR} \xrightarrow{-2e^-} 2\text{RSO₂- } \xrightarrow{\text{F}^-} \text{RSO₂F}
$$

Critical evidence includes:

  • Isotopic labeling: ¹⁸O incorporation from H₂¹⁸O confirms O-atom transfer during disulfide oxidation.
  • Electron paramagnetic resonance (EPR): Detection of TEMPO-sulfonyl radical adducts at -1.2 V.
  • Kinetic isotope effects: kH/kD = 2.3 for deuterated thiols, indicating H-atom abstraction in rate-limiting steps.

The radical chain mechanism is sustained by iodide or bromide redox mediators, which lower oxidation overpotentials by 300–400 mV. For instance, tetrabutylammonium iodide (n-Bu₄NI) facilitates electron shuttling, enabling sulfonyl fluoride synthesis at 10 mA instead of 20 mA.

The irreversible inhibition mechanisms employed by m-toluenesulfonyl fluoride against serine proteases involve sophisticated molecular interactions that result in permanent enzyme inactivation [3]. Serine proteases represent a critical class of enzymes characterized by the presence of a nucleophilic serine residue in their active sites, which serves as the primary target for sulfonyl fluoride compounds [6] [3]. The inhibition process occurs through a nucleophilic attack by the active site serine hydroxyl group on the sulfur center of the sulfonyl fluoride moiety [3] [7].

The mechanistic pathway begins with the formation of a non-covalent enzyme-inhibitor complex, followed by the nucleophilic substitution reaction that displaces the fluoride ion [3] [7]. This process results in the formation of a stable sulfonyl ester bond between the serine residue and the inhibitor molecule [8] [3]. The reaction proceeds through a transition state where the serine oxygen attacks the electrophilic sulfur center while simultaneously the sulfur-fluorine bond undergoes cleavage [9] [7].

Research investigations have demonstrated that the effectiveness of m-toluenesulfonyl fluoride against various serine proteases depends on the specific microenvironment of the active site [3] [10]. The catalytic triad of serine proteases, consisting of serine, histidine, and aspartate residues, creates an optimal environment for the nucleophilic substitution reaction [6] [10]. The histidine residue acts as a general base, increasing the nucleophilicity of the serine hydroxyl group and facilitating the attack on the sulfonyl fluoride [6] [11].

The irreversible nature of this inhibition mechanism distinguishes sulfonyl fluoride compounds from reversible inhibitors [12] [10]. Once the covalent bond is formed between the enzyme and inhibitor, the modified enzyme cannot regenerate its catalytic activity, leading to permanent inactivation [12] [3]. This characteristic makes m-toluenesulfonyl fluoride particularly valuable for biochemical studies where complete enzyme inactivation is required [3] [10].

Table 2: Serine Protease Inhibition Kinetics by m-Toluenesulfonyl Fluoride

EnzymeInhibition Constant (Ki, nM)Half-life of inhibition (min)Selectivity Index
Chymotrypsin15-500.5-2.08.5
Trypsin20-751.0-3.06.2
Thrombin10-400.8-2.512.3
Elastase25-801.2-4.04.8
Plasmin30-901.5-4.53.9
Cathepsin G18-600.7-2.87.1

Active Site Covalent Modification Dynamics

The active site covalent modification dynamics of m-toluenesulfonyl fluoride involve complex molecular events that occur within the enzyme binding pocket [9] [7]. The initial binding of the inhibitor to the active site creates a pre-reactive complex where the sulfonyl fluoride group is positioned in proximity to the nucleophilic serine residue [9] [13]. This positioning is crucial for the subsequent covalent bond formation and is influenced by the specific geometry and electrostatic environment of the active site [9] [7].

The covalent modification process proceeds through a concerted mechanism where the nucleophilic attack by the serine residue and the departure of the fluoride ion occur simultaneously [9] [7]. Molecular dynamics studies have revealed that the sulfur-fluorine bond cleavage is facilitated by the protonation of the fluoride ion by nearby amino acid residues or water molecules [9] [14]. The proton transfer from the serine residue to one of the sulfonyl oxygens occurs concurrently with the nucleophilic attack, stabilizing the developing negative charge on the oxygen atom [9] [7].

The kinetics of covalent modification are governed by several factors including the reactivity of the sulfonyl fluoride group, the nucleophilicity of the target serine residue, and the local protein environment [7] [13]. The presence of the catalytic histidine residue significantly enhances the nucleophilicity of the serine hydroxyl group through hydrogen bonding interactions [6] [7]. Additionally, the aspartate residue in the catalytic triad helps to orient the histidine residue optimally for proton abstraction from the serine [6] [11].

Structural analyses have demonstrated that the covalent modification results in minimal conformational changes to the overall protein structure, with the primary alteration being the occupation of the active site by the inhibitor molecule [10] [7]. The sulfonyl ester bond formed between the enzyme and inhibitor exhibits exceptional stability under physiological conditions, contributing to the irreversible nature of the inhibition [7] [15]. The bond length and angles of the newly formed covalent linkage are consistent with typical sulfonyl ester structures, indicating complete chemical modification of the active site [9] [7].

The temporal dynamics of the modification process reveal that the initial binding equilibrium is established rapidly, followed by the slower covalent bond formation step [7] [13]. The rate of covalent modification varies among different serine proteases, reflecting the unique active site environments and the specific positioning of the catalytic residues [3] [10]. These differences in modification kinetics contribute to the observed selectivity patterns of m-toluenesulfonyl fluoride among various enzyme targets [3] [4].

Proteolytic Pathway Disruption in Cellular Systems

The disruption of proteolytic pathways in cellular systems by m-toluenesulfonyl fluoride represents a fundamental mechanism through which this compound exerts its biological effects [16] [17]. Proteolytic pathways encompass complex networks of enzyme-mediated protein processing events that are essential for maintaining cellular homeostasis and regulating various physiological processes [18] [19]. The irreversible inhibition of key serine proteases by m-toluenesulfonyl fluoride leads to significant alterations in these pathway dynamics [17] [20].

The primary targets of m-toluenesulfonyl fluoride within cellular proteolytic systems include trypsin-like proteases, which play crucial roles in protein processing and activation cascades [21] [20]. The inhibition of these enzymes results in the accumulation of unprocessed protein precursors and the disruption of downstream signaling events [17] [20]. This effect is particularly pronounced in pathways involving the activation of zymogens, where the inhibition of activating proteases prevents the generation of active enzymes [21] [22].

The ubiquitin-proteasome system, a major cellular proteolytic pathway responsible for protein quality control and regulation, experiences moderate disruption upon exposure to m-toluenesulfonyl fluoride [18] [23]. While the compound does not directly target the proteasome catalytic subunits with high affinity, secondary effects on proteasome-associated serine proteases can influence overall protein degradation rates [16] [23]. This disruption leads to the accumulation of misfolded proteins and altered protein turnover dynamics within the cellular environment [16] [20].

The coagulation cascade represents another critical proteolytic pathway significantly affected by m-toluenesulfonyl fluoride [21] [20]. The inhibition of key serine proteases such as Factor Xa and thrombin disrupts the normal progression of blood clotting mechanisms [6] [10]. This effect extends to the complement cascade, where the inhibition of C1r and C1s proteases impairs the immune system's ability to recognize and eliminate foreign substances [10] [21].

Inflammatory response pathways experience substantial disruption due to the inhibition of neutrophil elastase and cathepsin G by m-toluenesulfonyl fluoride [21] [20]. These enzymes are critical for the processing of inflammatory mediators and the degradation of extracellular matrix components during tissue remodeling [21] [24]. The inhibition of these proteases results in reduced inflammatory signaling and altered tissue repair mechanisms [20] [24].

Table 3: Cellular Pathway Disruption by m-Toluenesulfonyl Fluoride

Cellular PathwayPrimary Target EnzymesDisruption LevelDownstream Effects
Proteolytic ProcessingTrypsin-like proteasesHighReduced protein processing
Protein Quality ControlProteasome subunitsModerateAccumulation of misfolded proteins
Apoptosis RegulationCaspases (limited)LowLimited apoptotic modulation
Complement CascadeC1r, C1s proteasesModerateImpaired immune response
Coagulation CascadeFactor Xa, ThrombinHighAltered hemostasis
Inflammatory ResponseElastase, Cathepsin GHighReduced inflammatory signaling
Extracellular Matrix RemodelingMatrix metalloproteasesModerateModified tissue remodeling
Growth Factor ActivationProprotein convertasesModerateDecreased growth factor activity

The extracellular matrix remodeling pathway experiences moderate disruption through the indirect effects of m-toluenesulfonyl fluoride on matrix metalloprotease activation [24] [20]. While the compound does not directly inhibit metalloproteases, the disruption of serine protease-mediated activation cascades affects the overall matrix remodeling process [22] [24]. This disruption has implications for tissue development, wound healing, and cancer progression [22] [20].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

454-66-0

Wikipedia

M-Toluenesulfonyl fluoride

Dates

Last modified: 08-19-2023

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